4-CMTB

Vue d'ensemble

Description

(±)-4-CMTB is a positive allosteric modulator of free fatty acid receptor 2 (FFAR2/GPR43) with an EC50 value of 0.42 µM for [35S]GTPγS binding to 293 T-REx cell membranes expressing the human receptor. It selectively induces ERK1/2 phosphorylation in 293 T-REx cells expressing human FFAR2, but not FFAR1 or FFAR3.

Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).

Applications De Recherche Scientifique

Agoniste pour FFA2

Le 4-CMTB est un agoniste pour FFA2 . Il se lie à un site distinct du site orthostérique et module l'activité des acides gras à chaîne courte au niveau de FFA2 via la deuxième boucle extracellulaire (ECL2) de FFA2 .

Modulateur allostérique positif

Le this compound agit comme un modulateur allostérique positif . Il améliore l'activité des ligands d'acides gras à chaîne courte dans le récepteur FFA2 .

Découverte et développement de médicaments

Le this compound est utilisé dans le domaine de la découverte et du développement de médicaments . C'est un ligand de contrôle et un inhibiteur utilisé dans diverses applications de recherche .

Essai de viabilité cellulaire

Le this compound a été utilisé dans des essais de viabilité cellulaire . Plus précisément, il a été utilisé dans des cellules de carcinome pulmonaire humain (A549) .

Études d'internalisation du virus de la grippe A

Le this compound a été utilisé dans des études d'internalisation du virus de la grippe A (IAV) . Il est utilisé comme agoniste allostérique pour le récepteur 2 des acides gras libres (FFAR2) dans ces études .

Modulateur allostérique pour le récepteur FFA2

Le this compound est un agoniste allostérique puissant du récepteur 2 des acides gras libres (FFA2) . Il agit comme un modulateur allostérique de l'activité du ligand d'acide gras à chaîne courte dans le récepteur FFA2 .

Mécanisme D'action

Target of Action

4-CMTB, also known as 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, primarily targets the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids and plays a crucial role in regulating inflammatory responses .

Mode of Action

This compound acts as both a direct agonist and a positive allosteric modulator of FFA2 . It binds at a site distinct from the orthosteric site, modulating the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) . This dual-binding property allows this compound to bind to both orthosteric and allosteric sites in a stepwise manner .

Biochemical Pathways

The activation of FFA2 by this compound leads to a series of biochemical reactions. It has been reported that this compound selectively induces ERK1/2 phosphorylation in cells expressing human FFA2 . This suggests that the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation and differentiation, is affected by this compound.

Result of Action

The activation of FFA2 by this compound has been associated with various molecular and cellular effects. For instance, it has been shown to inhibit antigen-induced degranulation in RBL-2H3 cells . In a mouse model of ovalbumin-induced allergic asthma, administration of this compound decreased immune cell numbers in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, the physiological environment, including pH and the presence of other biomolecules, can affect the compound’s stability and interaction with its target. Additionally, factors such as diet and gut microbiota, which can influence the levels of short-chain fatty acids in the body, may also impact the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

4-CMTB plays a significant role in biochemical reactions by acting as a positive allosteric modulator of the free fatty acid receptor 2 (FFA2/GPR43) . This receptor is involved in the regulation of metabolic processes, including lipolysis and insulin secretion. This compound interacts with FFA2 by binding to a specific site on the receptor, which enhances the receptor’s response to its natural ligands, such as short-chain fatty acids . This interaction leads to increased calcium mobilization in neutrophils and inhibition of lipolysis in adipocytes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neutrophils, this compound induces calcium mobilization, which is crucial for various cellular functions, including chemotaxis and phagocytosis . In adipocytes, this compound inhibits lipolysis, thereby influencing lipid metabolism and energy homeostasis . Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of FFA2, which in turn impacts gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the FFA2 receptor. This binding enhances the receptor’s response to endogenous ligands, leading to increased activation of downstream signaling pathways . The allosteric modulation by this compound results in changes in gene expression and enzyme activity, which contribute to its overall biochemical and cellular effects . The compound’s ability to inhibit lipolysis in adipocytes and mobilize calcium in neutrophils highlights its role in regulating metabolic and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, allowing for sustained modulation of FFA2 signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates FFA2 activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and potential toxicity to specific cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the FFA2 receptor . This interaction influences the metabolism of short-chain fatty acids and other metabolites, affecting metabolic flux and metabolite levels . The compound’s role in modulating FFA2 activity highlights its potential impact on metabolic homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are critical factors that determine its efficacy in modulating FFA2 signaling pathways .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively modulates FFA2 activity and exerts its biochemical and cellular effects .

Propriétés

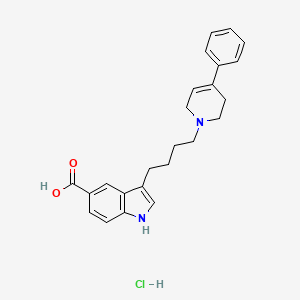

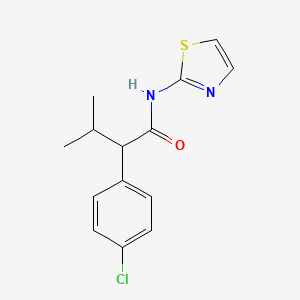

IUPAC Name |

2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDQCGCBQYFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300851-67-6 | |

| Record name | 300851-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

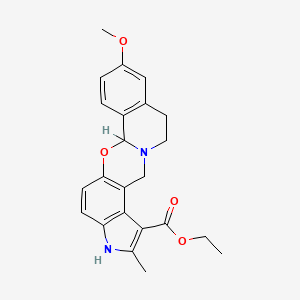

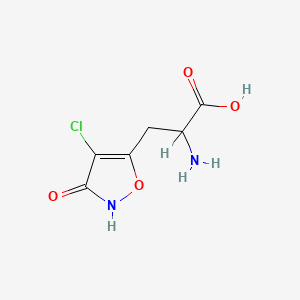

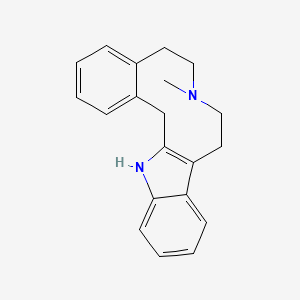

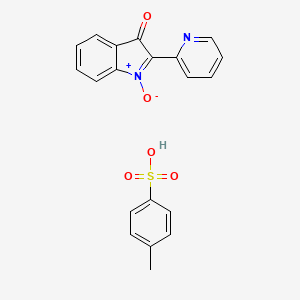

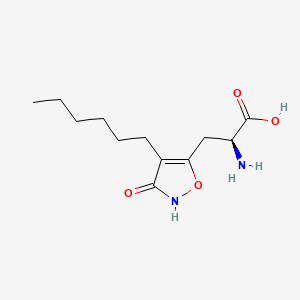

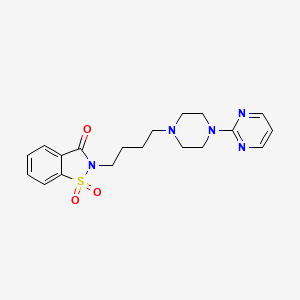

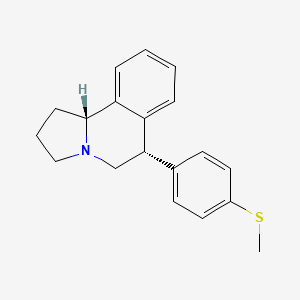

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)